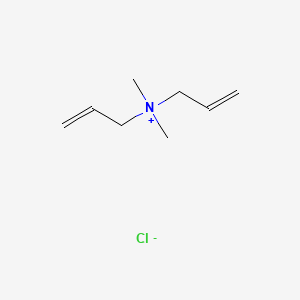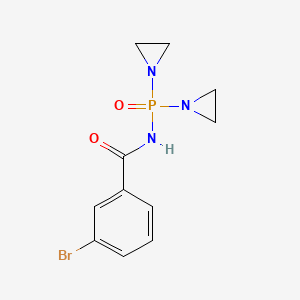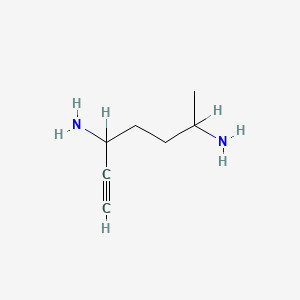
Resorantel
Übersicht
Beschreibung
Resorantel: is a hydroxybenzanilide compound known for its anthelmintic properties. It is primarily used to treat parasitic infections in livestock, particularly against tapeworms such as Thysaniezia giardi and Avitellina spp. This compound has shown efficacy in various animal species, including sheep and ostriches .
Wissenschaftliche Forschungsanwendungen
Resorantel hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Hydroxybenzaniliden zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf parasitäre Organismen und seiner potenziellen Verwendung zur Kontrolle parasitärer Infektionen bei Nutztieren.
Medizin: Untersucht hinsichtlich seiner potenziellen Verwendung zur Behandlung parasitärer Infektionen beim Menschen, insbesondere in Regionen, in denen solche Infektionen weit verbreitet sind.
Industrie: Wird bei der Entwicklung von Veterinärpharmaka und als Referenzverbindung in der Analytischen Chemie verwendet
Wirkmechanismus
This compound übt seine anthelmintischen Wirkungen aus, indem es an den Ryanodinrezeptor in parasitären Organismen bindet, was zu einer Erhöhung der zytoplasmatischen Calciumionenkonzentration führt. Dies stört die normalen physiologischen Prozesse der Parasiten und führt schließlich zu ihrem Tod. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Ryanodinrezeptor und zugehörige Calcium-Signalwege .
Wirkmechanismus
Target of Action
Resorantel, also known as HOE 296V, is an anthelmintic agent . It primarily targets parasites such as Houttuynia struthionis, a tapeworm found in the small intestine of ostriches . It also shows efficacy against other tapeworms like Thysaniezia giardi and Avitellina spp. when tested in sheep .
Mode of Action
It belongs to the class of salicylanilides, which are known to uncouple oxidative phosphorylation in cell mitochondria . This process disrupts the production of ATP, the cellular “fuel”, impairing the parasites’ motility and possibly other processes . Additionally, this compound binds to the ryanodine receptor, elevating cytoplasmic Ca2+ concentration, resulting in biological toxicity .
Biochemical Pathways
Given its mode of action, it likely impacts pathways related to energy production and calcium signaling .
Pharmacokinetics
It is known that salicylanilides, the class of compounds to which this compound belongs, have unique pharmacokinetic behavior that plays an important role in their efficacy and safety .
Result of Action
The primary result of this compound’s action is the effective elimination of certain parasitic infections. By disrupting energy production and impairing motility, this compound causes the death of the targeted parasites .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that this compound is used in the research of paramphistomiasis in cattle and sheep , suggesting that its efficacy may vary
Biochemische Analyse
Biochemical Properties
Resorantel plays a significant role in biochemical reactions, particularly in its interaction with parasitic enzymes and proteins. It has been observed to inhibit the activity of certain enzymes critical for the survival of parasites. For instance, this compound interacts with enzymes involved in the metabolic pathways of parasites, disrupting their normal function and leading to the death of the parasite . The compound’s ability to bind to these enzymes and inhibit their activity is a key aspect of its biochemical properties.
Cellular Effects
This compound affects various types of cells, particularly those of parasitic organisms. It influences cell function by disrupting cell signaling pathways and altering gene expression. In parasitic cells, this compound has been shown to interfere with cellular metabolism, leading to a decrease in energy production and ultimately causing cell death . The compound’s impact on cell signaling pathways and gene expression is crucial for its effectiveness as an anthelmintic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules within parasitic cells. This compound binds to enzymes and proteins, inhibiting their activity and disrupting essential metabolic processes. This inhibition leads to a cascade of effects, including changes in gene expression and enzyme activity, which ultimately result in the death of the parasite . The compound’s ability to target and inhibit specific enzymes is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term efficacy. Studies have shown that this compound remains stable under certain conditions, but its effectiveness may decrease over time due to degradation . Long-term effects on cellular function have also been observed, with this compound causing sustained disruption of metabolic processes in parasitic cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to effectively eliminate parasitic infections without causing significant adverse effects . At higher doses, toxic effects may be observed, including damage to host tissues and organs. Threshold effects have been identified, indicating the importance of precise dosing to achieve optimal therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways within parasitic cells. It interacts with enzymes and cofactors that are essential for the parasite’s survival. By inhibiting these enzymes, this compound disrupts metabolic flux and alters metabolite levels, leading to a decrease in energy production and other vital processes . The compound’s impact on metabolic pathways is a critical aspect of its anthelmintic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within parasitic cells . The ability of this compound to reach its target sites within the parasite is essential for its effectiveness as an anthelmintic agent.
Subcellular Localization
This compound’s subcellular localization is an important factor in its activity and function. The compound is directed to specific compartments or organelles within parasitic cells through targeting signals and post-translational modifications . This localization allows this compound to effectively interact with its target enzymes and proteins, leading to the disruption of essential metabolic processes and the death of the parasite.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Resorantel wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bromierung von Anilinderivaten umfassen, gefolgt von einer Kupplung mit Hydroxybenzoesäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren wie Palladium auf Kohlenstoff, um die Kupplungsreaktion zu erleichtern .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor, jedoch optimiert für höhere Ausbeuten und Reinheit. Der Prozess umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Resorantel durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Aminderivate umwandeln.
Substitution: Halogenierungs- und Nitrierungsreaktionen können verschiedene Substituenten in den aromatischen Ring von this compound einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Halogenierung wird typischerweise mit Halogenen wie Chlor oder Brom in Gegenwart eines Katalysators durchgeführt.
Wichtigste gebildete Produkte:
Oxidation: Chinonderivate.
Reduktion: Aminderivate.
Substitution: Halogenierte und nitrierte this compound-Derivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Closantel
- Oxyclozanid
- Clioxanid
- Rafoxanid
Vergleich: Resorantel ist unter diesen Verbindungen aufgrund seiner spezifischen Bindungsaffinität für den Ryanodinrezeptor und seiner Wirksamkeit gegen ein breiteres Spektrum von parasitären Arten einzigartig. Während Closantel, Oxyclozanid, Clioxanid und Rafoxanid ebenfalls anthelmintische Eigenschaften aufweisen, ermöglicht die einzigartige chemische Struktur von this compound eine effektivere Störung der parasitären Calcium-Signalwege .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2,6-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h1-7,16-17H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYNKGRWCDKNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174879 | |
| Record name | Resorantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20788-07-2 | |
| Record name | Resorantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20788-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorantel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020788072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Resorantel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESORANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8V5Q9A78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)



